1-(Oxetan-3-yl)ethan-1-one
Overview
Description
1-(Oxetan-3-yl)ethan-1-one is an organic compound with the molecular formula C5H8O2. It features an oxetane ring, a four-membered cyclic ether, attached to an ethanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Oxetan-3-yl)ethan-1-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For example, the synthesis can be achieved by the intramolecular etherification of 3-hydroxybutan-2-one under acidic conditions . Another method involves the Paternò–Büchi reaction, where an aldehyde reacts with an alkene in the presence of ultraviolet light to form the oxetane ring .
Industrial Production Methods: Industrial production of this compound typically involves optimized versions of these synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction conditions are crucial to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-(Oxetan-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(Oxetan-3-yl)ethan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-(Oxetan-3-yl)ethan-1-one exerts its effects involves interactions with various molecular targets. The oxetane ring’s strain makes it reactive, allowing it to participate in ring-opening reactions that can modify biological molecules or materials. These interactions can affect enzyme activity, protein function, and other cellular processes .
Comparison with Similar Compounds
Oxetan-3-one: Another oxetane derivative with similar reactivity but different functional groups.
3-Hydroxyoxetane: A hydroxyl-substituted oxetane with distinct chemical properties.
Oxetane-2-carboxylic acid: An oxetane with a carboxylic acid group, used in different applications.
Uniqueness: 1-(Oxetan-3-yl)ethan-1-one is unique due to its combination of the oxetane ring and ethanone group, which imparts specific reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
1-(oxetan-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-4(6)5-2-7-3-5/h5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHMVIUGJYTFRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1COC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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